Ethyl (R)-(-)-mandelate
Overview
Description
Ethyl (2R)-hydroxy(phenyl)acetate is the (2R)-enantiomer of ethyl hydroxy(phenyl)acetate. It is an enantiomer of an ethyl (2S)-hydroxy(phenyl)acetate.
Scientific Research Applications
Use in Artificial Flavorings and Perfumes : Ethyl mandelate is used in artificial flavorings and perfumes. It has been identified as one of the best repellents against mosquitoes and black flies (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).
Precursor for Synthesis of Medicines and Pesticides : It serves as a precursor in the synthesis of various medicines and pesticides (Rafiee et al., 2004).
Synthesis of Analgesic Enantiomers : Both enantiomers of E-3710, a novel analgesic, were prepared using ethyl (R)-mandelate in a practical resolution method (Hueso-Rodríguez, Berrocal, Gutierrez, Farré, & Frigola, 1993).
Enantioselective Catalytic Arylation : Ethyl (R)-mandelate derivatives are produced through enantioselective catalytic arylation using organoboron reagents and Rh(I)–phosphane and phosphane–phosphite catalysts (Marques, Dindaroglu, Schmalz, & Burke, 2014).
Enzyme-Catalyzed Reactions : It has been used in studies exploring enzyme-catalyzed reactions, such as the hydrolytic resolution of (R,S)-ethyl mandelate in biphasic media using Klebsiella oxytoca hydrolase (Wang & Tsai, 2005).
Optical Resolution and Biocatalysis : Ethyl (R)-mandelate is significant in the field of biocatalysis, particularly in the optical resolution of various compounds and the improvement of enzyme activity and enantioselectivity (Wang, Tsai, & Chen, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl (2R)-2-hydroxy-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXHIDRUJXPDOD-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147492 | |
Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10606-72-1 | |
Record name | (-)-Ethyl mandelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10606-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the enzymatic synthesis of ethyl (R)-(-)-mandelate advantageous?
A1: Traditional chemical synthesis of chiral molecules like this compound often involves harsh conditions and can be environmentally unfriendly. Utilizing enzymes offers a greener alternative. The research highlights the use of a thermophilic alcohol dehydrogenase (ADH) from Thermus thermophilus (ADHTt) []. This enzyme exhibits high enantioselectivity, meaning it primarily produces the desired (R)-enantiomer of ethyl mandelate. Additionally, ADHTt functions at high temperatures [], which can be beneficial for industrial applications by increasing reaction rates and reducing the risk of contamination.
Q2: How efficient is the ADHTt enzyme in producing this compound?
A2: The research demonstrates that ADHTt, coupled with an NADH-recycling system, can achieve high enantiomeric excess (ee) in synthesizing this compound. Specifically, it yields the product with a 95% ee []. This high enantioselectivity is crucial, as different enantiomers of a molecule can have vastly different biological activities.
Q3: Beyond this compound, what other substrates does ADHTt show activity towards?
A3: Research indicates that ADHTt exhibits a preference for reducing aromatic ketones and α-keto esters []. For instance, it effectively reduces acetophenone, 2,2,2-trifluoroacetophenone, and α-tetralone to their corresponding alcohols with high enantioselectivity []. This broad substrate specificity suggests that ADHTt and similar enzymes could be valuable tools for the synthesis of various chiral compounds.
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